![molecular formula C18H18ClNO3S2 B15167126 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole CAS No. 628736-13-0](/img/structure/B15167126.png)
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of functional groups, including a chlorophenyl sulfanyl group, an ethanesulfonyl group, and a methoxy group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Indole Core: The indole core can be synthesized using the Bartoli indole synthesis, which involves the reaction of an ortho-dibromide with a vinyl Grignard reagent.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.
Addition of the Ethanesulfonyl Group: The ethanesulfonyl group can be added through a sulfonylation reaction using ethanesulfonyl chloride.
Methoxylation: The methoxy group can be introduced using a methylation reaction with methanol and a suitable methylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sulfanyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Indole derivatives, including this compound, have shown promise in biological studies for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the indole core can interact with serotonin receptors, while the sulfonyl and sulfanyl groups can influence enzyme activity through covalent modification.
Comparación Con Compuestos Similares
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can be compared with other indole derivatives that possess similar functional groups :
3-(4-Chlorophenyl)-1H-indole: Lacks the ethanesulfonyl and methoxy groups, resulting in different chemical and biological properties.
4-(Ethanesulfonyl)-7-methoxy-2-methyl-1H-indole:
7-Methoxy-2-methyl-1H-indole: Lacks both the chlorophenyl sulfanyl and ethanesulfonyl groups, leading to a simpler structure with different reactivity.
The presence of the chlorophenyl sulfanyl, ethanesulfonyl, and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Número CAS |
628736-13-0 |
|---|---|
Fórmula molecular |
C18H18ClNO3S2 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-4-ethylsulfonyl-7-methoxy-2-methyl-1H-indole |
InChI |
InChI=1S/C18H18ClNO3S2/c1-4-25(21,22)15-10-9-14(23-3)17-16(15)18(11(2)20-17)24-13-7-5-12(19)6-8-13/h5-10,20H,4H2,1-3H3 |
Clave InChI |
UJSRTZVTIBKRAZ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C2C(=C(C=C1)OC)NC(=C2SC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)

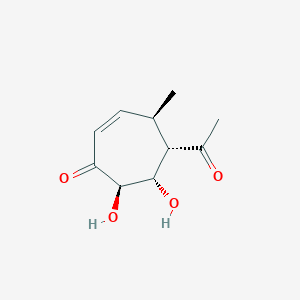
![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)
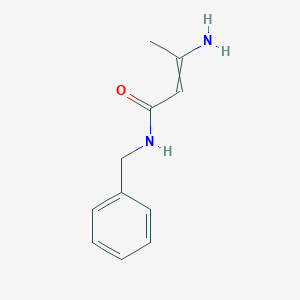
![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
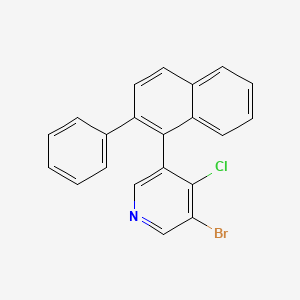

![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

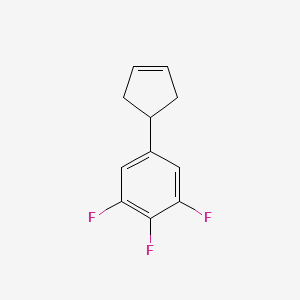
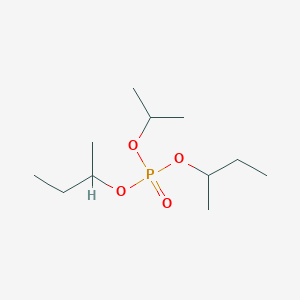
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
